REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[BrH:21]>[Cu]Br>[Br:21][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
3-Amino-5-(pentafluorosulfanyl)benzoic acid
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) bromide
|
Quantity
|
15 mL
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to exceed 5° C
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
Then the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EA phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 500 ml of EA
|
Type
|
FILTRATION
|
Details
|
filtered through a glass frit
|
Type
|
ADDITION
|
Details
|
filled with a 10 cm silica gel layer
|
Type
|
WASH
|
Details
|
The filter layer was washed thoroughly with EA
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |